Dexpramipexol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dexpramipexol hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung bei der Untersuchung von Synthesewegen und Reaktionsmechanismen verwendet.
Medizin: Ursprünglich für ALS entwickelt, wird es nun zur Behandlung von Eosinophilen-assoziierten Erkrankungen wie eosinophilem Asthma und hypereosinophilen Syndromen untersucht
5. Wirkmechanismus
Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt. Es wird vermutet, dass es seine Wirkung durch Hemmung der Reifung von Eosinophilen im Knochenmark entfaltet. Dies führt zu einer Reduktion der Eosinophilenzahl im Blut und im Gewebe, was die Symptome bei Eosinophilen-assoziierten Erkrankungen lindern kann . Zusätzlich wurde gezeigt, dass this compound die mitochondriale Funktion verbessert, was zu seinen therapeutischen Wirkungen beitragen kann .
Ähnliche Verbindungen:
Pramipexol: Ein Dopaminagonist, der zur Behandlung von Parkinson-Krankheit und Restless-Legs-Syndrom eingesetzt wird.
Riluzol: Ein weiteres Benzothiazolderivat, das zur Behandlung von ALS eingesetzt wird.
Vergleich:
Pramipexol vs. This compound: Während Pramipexol hauptsächlich auf Dopaminrezeptoren wirkt, unterscheidet sich this compound durch seine einzigartige Wirkung auf Eosinophile.
Riluzol vs. This compound: Beide Verbindungen teilen sich eine Benzothiazolstruktur, aber Riluzol wird hauptsächlich zur Neuroprotektion eingesetzt, während this compound auf seine Wirkung auf Eosinophile untersucht wird.
Wirkmechanismus
Target of Action
Dexpramipexole primarily targets eosinophils , a type of pro-inflammatory white blood cells . These cells play a crucial role in the immune system, particularly in the response to parasitic infections. When present in excessive numbers, they can cause tissue and organ damage .
Mode of Action
It has been observed to produce a significant and targeted depletion of eosinophils in the blood . This suggests that dexpramipexole interacts with its targets (eosinophils) by reducing their levels, leading to changes in the immune response .
Biochemical Pathways
Dexpramipexole is thought to enhance mitochondrial function . This could potentially lead to increased rates of survival and retention of motor function . .
Pharmacokinetics
Dexpramipexole is an orally bioavailable molecule . There is a strong association between renal function (eGFR) and dexpramipexole renal clearance (CLr) .
Result of Action
The primary molecular effect of dexpramipexole is the reduction of mature eosinophils and basophils . On a cellular level, this leads to a decrease in eosinophil-related inflammation and symptoms in conditions such as eosinophilic asthma and hypereosinophilic syndrome (HES) .
Biochemische Analyse
Biochemical Properties
Dexpramipexole plays a significant role in biochemical reactions by interacting with various biomolecules. It has been observed to lower blood and tissue eosinophils, which are pro-inflammatory white blood cells . The compound interacts with eosinophil precursors in the bone marrow, inhibiting their maturation . This interaction is crucial in reducing eosinophil-related inflammation and tissue damage.
Cellular Effects
Dexpramipexole affects various cell types and cellular processes. It significantly reduces eosinophil counts in the blood and tissues, which is beneficial in conditions like eosinophilic asthma and hypereosinophilic syndromes . The compound influences cell signaling pathways by depleting eosinophils, thereby reducing inflammation and improving lung function . Additionally, dexpramipexole enhances mitochondrial function, which can lead to increased cell survival and function .
Molecular Mechanism
At the molecular level, dexpramipexole exerts its effects by inhibiting the maturation of eosinophils in the bone marrow . This inhibition is achieved through interactions with eosinophil precursors, preventing their development into mature eosinophils . The compound also enhances mitochondrial function, which contributes to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dexpramipexole develop over time. The reduction in eosinophil counts becomes significant after one month of treatment and reaches its maximum effect after three to four months . The effects remain constant throughout the treatment period and partially recover to baseline levels upon drug withdrawal . Dexpramipexole is stable and well-tolerated in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of dexpramipexole vary with different dosages in animal models. In studies involving mice, dexpramipexole demonstrated dose-dependent eosinophil lowering . Higher doses resulted in more significant reductions in eosinophil counts, while lower doses had a milder effect . The compound was well-tolerated at various dosages, with no significant toxic or adverse effects observed .
Metabolic Pathways
Dexpramipexole is involved in metabolic pathways that enhance mitochondrial function . It interacts with enzymes and cofactors that regulate mitochondrial bioenergetics, leading to improved cell survival and function . The compound’s effects on metabolic flux and metabolite levels contribute to its therapeutic potential in neurodegenerative diseases .
Transport and Distribution
Dexpramipexole is transported and distributed within cells and tissues through various mechanisms. It is a low molecular weight, water-soluble small molecule with linear pharmacokinetics . The compound is primarily excreted through the kidneys, and its distribution is influenced by renal function . In patients with impaired renal function, dexpramipexole’s area under the curve (AUC) increases with the severity of renal impairment .
Subcellular Localization
The subcellular localization of dexpramipexole is primarily within the mitochondria, where it enhances mitochondrial function . This localization is crucial for its neuroprotective effects, as it helps improve mitochondrial bioenergetics and cell survival . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective function .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Dexpramipexol kann durch ein chemoenzymatisches Verfahren synthetisiert werden. Der Prozess beinhaltet die Herstellung von (S)- und ®-N-(6-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamid, die wichtige Zwischenprodukte sind. Diese Zwischenprodukte werden in hohem enantiomeren Überschuss durch irreversible Umesterungen gewonnen, die durch Candida antarctica Lipase Typ A katalysiert werden .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die Optimierung der Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu erzielen. Der Prozess umfasst typischerweise Schritte wie Kristallisation und Reinigung, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht .
Analyse Chemischer Reaktionen
Reaktionstypen: Dexpramipexol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die in der Verbindung vorhandenen Aminogruppen verändern.
Reduktion: Reduktionsreaktionen können verwendet werden, um alle oxidierten Formen in ihren ursprünglichen Zustand zurückzuverwandeln.
Substitution: Substitutionsreaktionen können an den Amino- oder Benzothiazolringen auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Die Bedingungen variieren je nach einzuführendem Substituenten, beinhalten aber oft Katalysatoren und spezifische Lösungsmittel.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während die Substitution verschiedene funktionelle Gruppen in den Benzothiazolring einführen kann .
Vergleich Mit ähnlichen Verbindungen
Pramipexole: A dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Riluzole: Another benzothiazole derivative used in the treatment of ALS.
Comparison:
Pramipexole vs. Dexpramipexole: While pramipexole primarily acts on dopamine receptors, dexpramipexole’s unique action on eosinophils sets it apart.
Riluzole vs. Dexpramipexole: Both compounds share a benzothiazole structure, but riluzole’s primary use is in neuroprotection, whereas dexpramipexole is being explored for its effects on eosinophils.
Eigenschaften
IUPAC Name |
(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASDKYOPVNHBLU-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C(C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146624 | |
Record name | Dexpramipexole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104632-28-2 | |
Record name | Dexpramipexole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104632-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexpramipexole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexpramipexole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15130 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexpramipexole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXPRAMIPEXOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI638GUS96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dexpramipexole?
A1: While the exact mechanism of action of Dexpramipexole is still under investigation, preliminary data suggest that it may affect eosinophil maturation in the bone marrow. [] In addition, Dexpramipexole has been shown to bind to the F1Fo ATP synthase, potentially increasing mitochondrial ATP production and acting as a mitochondrial protectant. []
Q2: How does Dexpramipexole's effect on eosinophils differ between responders and non-responders?
A2: In a study on hypereosinophilic syndromes (HES), bone marrow biopsies of responders after 12 weeks of Dexpramipexole treatment showed a selective absence of mature eosinophils. This effect was not observed in non-responders. [] Additionally, responders exhibited decreased eosinophil expression of Siglec 8, an inhibitory receptor expressed only on mature eosinophils. []
Q3: Does Dexpramipexole affect other cell lineages besides eosinophils?
A3: Bone marrow biopsies from responders in a HES study indicated that other cell lineages remained unchanged despite the observed decrease in mature eosinophils and basophils. []
Q4: Does Dexpramipexole affect ATP levels in neurons?
A4: Research suggests that Dexpramipexole may indirectly increase ATP levels in neurons. Studies using an ATP FRET biosensor in cultured DRG neurons expressing the NaV1.7 I228M mutation showed that Dexpramipexole treatment increased neurite length. [] While not directly measured in this study, this observation suggests potential improvements in neuronal bioenergetics, which could be linked to increased ATP levels.
Q5: What is the molecular formula and weight of Dexpramipexole?
A5: Dexpramipexole's molecular formula is C13H21N3S • 2HCl • H2O (as dihydrochloride monohydrate). Its molecular weight is 342.3 g/mol (free base). [, , ]
Q6: Is there any spectroscopic data available for Dexpramipexole?
A6: While specific spectroscopic data is not extensively detailed within the provided research, techniques like chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed for its characterization and quantification in biological samples. []
Q7: Does Dexpramipexole exhibit any catalytic properties?
A7: The provided research doesn't indicate Dexpramipexole possessing inherent catalytic properties. Its activity primarily revolves around biological interactions rather than direct participation in chemical reactions as a catalyst.
Q8: Have computational methods been used in the study of Dexpramipexole?
A8: While not extensively detailed in the provided abstracts, computational methods like molecular docking could have been employed to understand Dexpramipexole's interactions with its targets, such as the F1Fo ATP synthase [] and the Nav1.8 sodium channel. []
Q9: How does the structure of Dexpramipexole relate to its activity?
A9: Dexpramipexole is the R(+) enantiomer of Pramipexole. While both enantiomers share a benzothiazole core structure, Dexpramipexole exhibits significantly lower affinity for dopamine receptors compared to Pramipexole, leading to a more favorable safety profile with fewer dopaminergic side effects. [, ] This difference highlights the crucial role of stereochemistry in determining biological activity and highlights the importance of enantiomeric purity in Dexpramipexole drug substance. []
Q10: What formulations of Dexpramipexole have been explored?
A10: The research primarily focuses on the oral administration of Dexpramipexole. [, ] Further details regarding specific formulations, excipients used, or strategies employed to improve stability, solubility, or bioavailability are not elaborated upon within the provided abstracts.
Q11: How does renal function affect Dexpramipexole's pharmacokinetics?
A11: Studies show a strong association between renal function and Dexpramipexole clearance. A single dose administration resulted in significantly increased area under the curve (AUC) with increasing severity of renal impairment. [] Therefore, dose adjustments are crucial in patients with renal impairment to prevent drug accumulation.
Q12: What is the evidence for Dexpramipexole's efficacy in HES?
A12: An open-label proof-of-concept study showed that Dexpramipexole enabled glucocorticoid reduction or cessation in a subset of patients with HES, with some achieving complete and sustained reduction in absolute eosinophil counts (AECs) and clinical remission. [, , ] These patients also showed a normalization of tissue pathology and depletion of eosinophils in affected tissues. []
Q13: What drug delivery strategies have been explored for Dexpramipexole?
A13: The provided research focuses primarily on the oral administration of Dexpramipexole. [, ] Specific targeted drug delivery strategies to enhance its accumulation in specific tissues or cell types have not been elaborated upon in these research excerpts.
Q14: What analytical techniques are used to characterize Dexpramipexole?
A14: The research highlights the use of high-sensitivity chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation, identification, and quantification of Dexpramipexole in biological samples, particularly in the presence of its enantiomer Pramipexole. [] This technique ensures accurate measurement and monitoring of Dexpramipexole levels for pharmacokinetic and pharmacodynamic studies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.